molecular formula C6H8F2O2 B6226693 rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid, trans CAS No. 2277388-75-5

rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid, trans

Cat. No.: B6226693
CAS No.: 2277388-75-5
M. Wt: 150.1
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Description

This compound, known for its intriguing chemical structure featuring a cyclopropyl ring with two fluorine atoms and a methyl group, has drawn significant interest in scientific research. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which often results in unique physical and chemical properties.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid, trans involves the cyclopropanation of suitable alkenes with difluorocarbene or related species, often using difluoromethyl diazomethane as the difluorocarbene precursor. These reactions typically require the presence of a strong base like potassium t-butoxide and proceed under relatively mild conditions.

Industrial production methods: While the compound's industrial production isn't as broadly documented as some others, scalable approaches would likely involve the optimized conditions used in laboratory synthesis, perhaps adapted for continuous flow processes to improve yield and efficiency.

Chemical Reactions Analysis

Types of reactions:

  • Oxidation: Potential for further oxidation at the acetic acid moiety to form ketones or other oxidized derivatives.

  • Reduction: Reduction of the carboxylic acid group could produce alcohols or aldehydes under specific conditions.

  • Substitution: The fluorine atoms on the cyclopropane ring may undergo nucleophilic substitution reactions, particularly under strong conditions or in the presence of appropriate catalysts.

Common reagents and conditions:

  • Oxidation: Often performed using reagents like potassium permanganate or chromium trioxide.

  • Reduction: Commonly done with hydrogen in the presence of palladium on carbon or lithium aluminum hydride for more aggressive reductions.

  • Substitution: Reagents like organolithiums or Grignard reagents may be used for nucleophilic substitution reactions.

Major products: The major products depend on the specific reactions undertaken. For example, oxidation might produce ketones, while substitution could yield various difluoro-substituted cyclopropanes.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules, particularly those where fluorinated motifs are desired for their unique electronic properties.

Biology: In biological research, fluorinated cyclopropanes can be used as probes or inhibitors in enzyme studies, due to their ability to mimic natural substrates while resisting enzymatic breakdown.

Industry: Fluorinated compounds are widely used in materials science, particularly in the development of polymers and other materials that require high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid, trans exerts its effects is likely tied to its ability to engage in highly specific interactions with molecular targets. The difluorocyclopropane ring can interact with enzymes or receptors, potentially inhibiting their function by mimicking natural substrates or binding to key active sites and altering their activity. The compound's stability and resistance to metabolic breakdown can further enhance its efficacy in these roles.

Comparison with Similar Compounds

Comparison with other compounds:

  • 2-Fluoroacetic acid: Another fluorinated acetic acid derivative, but with a single fluorine atom, it might show different reactivity and biological activity profiles.

  • Cyclopropylacetic acid: Lacks the fluorine atoms, significantly altering its electronic properties and possibly its biological activities.

  • Difluorocyclopropanes: A broad class of compounds with varying substituents that can show diverse chemical behaviors and applications.

Uniqueness: What sets rac-2-[(1R,3R)-2,2-difluoro-3-methylcyclopropyl]acetic acid, trans apart is its specific arrangement of fluorine atoms on the cyclopropane ring, combined with the presence of a methyl group, which collectively confer unique physical, chemical, and potentially biological properties.

Hope you enjoyed this deep dive into a fascinating compound! What do you think?

Properties

CAS No.

2277388-75-5

Molecular Formula

C6H8F2O2

Molecular Weight

150.1

Purity

95

Origin of Product

United States

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